molecular formula C12H11NO3S B14611616 4-Aminophenyl benzenesulfonate CAS No. 57374-55-7

4-Aminophenyl benzenesulfonate

Cat. No.: B14611616
CAS No.: 57374-55-7
M. Wt: 249.29 g/mol
InChI Key: JSSSSGRNRZNMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenyl benzenesulfonate, also known as 4-Aminobenzenesulfonic acid, is an organic compound with the molecular formula C6H7NO3S. It is a derivative of benzenesulfonic acid with an amino group attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminophenyl benzenesulfonate can be synthesized through several methods. One common method involves the sulfonation of aniline (phenylamine) using fuming sulfuric acid or chlorosulfonic acid. The reaction typically proceeds as follows:

  • Aniline is dissolved in a suitable solvent, such as glacial acetic acid.
  • Fuming sulfuric acid or chlorosulfonic acid is slowly added to the solution while maintaining a low temperature.
  • The reaction mixture is stirred for several hours to ensure complete sulfonation.
  • The product is then isolated by filtration, washed with water, and dried.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonate group can be reduced to form sulfonamide derivatives.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzenesulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Halogenated or nitrated benzenesulfonic acid derivatives.

Scientific Research Applications

4-Aminophenyl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminophenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sulfonate group can participate in ionic interactions, enhancing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl benzenesulfonate: Similar structure but with a nitro group instead of an amino group.

    4-Hydroxyphenyl benzenesulfonate: Contains a hydroxyl group instead of an amino group.

    4-Methylphenyl benzenesulfonate: Contains a methyl group instead of an amino group.

Uniqueness

4-Aminophenyl benzenesulfonate is unique due to its combination of an amino group and a sulfonate group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields.

Properties

CAS No.

57374-55-7

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(4-aminophenyl) benzenesulfonate

InChI

InChI=1S/C12H11NO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H,13H2

InChI Key

JSSSSGRNRZNMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.